molecular formula C11H6BrClO B1646267 6-Bromo-2-naphthoyl chloride

6-Bromo-2-naphthoyl chloride

Cat. No. B1646267
M. Wt: 269.52 g/mol
InChI Key: CZPOKTBIKWSWIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-naphthoyl chloride is a useful research compound. Its molecular formula is C11H6BrClO and its molecular weight is 269.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-2-naphthoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-2-naphthoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H6BrClO

Molecular Weight

269.52 g/mol

IUPAC Name

6-bromonaphthalene-2-carbonyl chloride

InChI

InChI=1S/C11H6BrClO/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H

InChI Key

CZPOKTBIKWSWIP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1C(=O)Cl

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C=C1C(=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-bromo-2-naphthoic acid (72.3 g, 282 mmol, 1.0 equiv.) was suspended in dichloromethane (600 mL) and DMF (catalytic, 5 drops) was added. Oxalylchloride (71.6 g, 564 mmol, 2.0 equiv.) was added portion wise during 1 hour. The reaction mixture was stirred overnight with a CaCl2 drying tube mouthed on the flask. Complete dissolution occurred. The reaction mixture was concentrated, dichloromethane (100 mL) was added and the solvent was evaporated again, yielding 6-bromo-2-naphthoyl chloride (76.1 g, 100%) as an oil which was used as such in next step.
Quantity
72.3 g
Type
reactant
Reaction Step One
Quantity
71.6 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

6-Bromonaphthalene-2-carboxylic acid (25.1 g) was suspended in thionyl chloride (200 mL), stirred at 60° C. for 16 hours and evaporated under vacuum. Solid was dissolved in dichloromethane (50 mL) and evaporated under vacuum, giving 6-bromonaphthalene-2-carbonyl chloride (27.0 g, crude) as a white solid.
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of 6-bromo-2-naphthoic acid (100 g), thionyl chloride (37.7 ml) and DMF (0.5 ml) in THF (1000 ml) was stirred at 60° C. with heating for 90 min. After cooling to room temperature, the solvent was evaporated under reduced pressure. The resulting solid was dissolved in toluene and the solvent was evaporated to give 6-bromo-2-naphthoyl chloride as a pale yellow powder.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
37.7 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.